Ethyl 2-((2-cyano-4-methoxycyclohex-1-EN-1-YL)oxy)acetate

Description

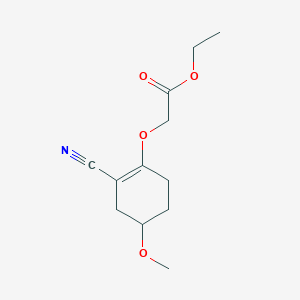

Ethyl 2-((2-cyano-4-methoxycyclohex-1-en-1-yl)oxy)acetate is a cyclohexene-based ester derivative featuring a cyano group at the 2-position and a methoxy substituent at the 4-position of the cyclohexene ring. This compound belongs to a class of functionalized cyclohexene derivatives, which are of interest in organic synthesis, pharmaceutical intermediates, and materials science.

Properties

Molecular Formula |

C12H17NO4 |

|---|---|

Molecular Weight |

239.27 g/mol |

IUPAC Name |

ethyl 2-(2-cyano-4-methoxycyclohexen-1-yl)oxyacetate |

InChI |

InChI=1S/C12H17NO4/c1-3-16-12(14)8-17-11-5-4-10(15-2)6-9(11)7-13/h10H,3-6,8H2,1-2H3 |

InChI Key |

BSUBWSGHGONBAH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)COC1=C(CC(CC1)OC)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((2-cyano-4-methoxycyclohex-1-en-1-yl)oxy)acetate typically involves the reaction of ethyl cyanoacetate with 4-methoxycyclohexanone under basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the cyano group, followed by cyclization to form the desired product. Common reagents used in this synthesis include sodium ethoxide or potassium tert-butoxide as bases, and the reaction is typically carried out in anhydrous ethanol or tetrahydrofuran as solvents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and optimizing yield. The use of automated systems for reagent addition and product isolation further enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((2-cyano-4-methoxycyclohex-1-en-1-yl)oxy)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the cyano group to an amine can be achieved using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Palladium on carbon in hydrogen atmosphere or lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone or ammonia in ethanol.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Ethyl 2-((2-cyano-4-methoxycyclohex-1-en-1-yl)oxy)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.

Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor modulators.

Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Ethyl 2-((2-cyano-4-methoxycyclohex-1-en-1-yl)oxy)acetate involves its interaction with various molecular targets, depending on the specific application. In biological systems, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can enhance lipophilicity and membrane permeability .

Comparison with Similar Compounds

Ethyl 2-((2-cyano-4-(trifluoromethyl)cyclohex-1-en-1-yl)oxy)acetate (CAS 2060026-32-4)

- Molecular Formula: C₁₂H₁₄F₃NO₃

- Key Differences : The trifluoromethyl (-CF₃) group at the 4-position replaces the methoxy (-OCH₃) group in the target compound.

- Impact : The -CF₃ group is strongly electron-withdrawing, which may enhance electrophilic reactivity at the cyclohexene ring compared to the electron-donating methoxy group. This substitution could also increase lipophilicity and metabolic stability, making it more suitable for agrochemical or medicinal applications .

Ethyl 4-oxocyclohexanecarboxylate (CAS 17159-79-4)

- Molecular Formula : C₉H₁₄O₃

- Key Differences: Lacks the cyano and methoxy groups; features a ketone (oxo) group at the 4-position.

- Impact: The absence of the cyano group reduces electrophilicity, while the ketone enhances susceptibility to nucleophilic attack. This compound is likely less stable under basic conditions compared to the target compound .

Functional Group Variations

| Compound Name | CAS Number | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Reactivity |

|---|---|---|---|---|---|

| Ethyl 2-((2-cyano-4-methoxycyclohex-1-en-1-yl)oxy)acetate | Not Provided | -CN (2), -OCH₃ (4) | Likely C₁₂H₁₅NO₄ | ~249.25 (estimated) | Balanced electron effects; moderate stability |

| Ethyl 2-(2-oxocyclopentyl)acetate | 20826-94-2 | -Oxo (cyclopentyl) | C₉H₁₄O₃ | 170.21 | Higher ring strain; increased reactivity in cyclization |

| Methyl 2-hydroxyacetate | 96-35-5 | -OH (hydroxy) | C₃H₆O₃ | 90.08 | Polar, hygroscopic; prone to ester hydrolysis |

Notes:

- The target compound’s cyano group may confer greater thermal stability compared to oxo analogs (e.g., CAS 17159-79-4) due to resonance stabilization .

- Compared to Methyl 2-hydroxyacetate (CAS 96-35-5), the cyclohexene backbone and methoxy substituent in the target compound likely reduce polarity and water solubility, altering its handling and safety profile .

Biological Activity

Ethyl 2-((2-cyano-4-methoxycyclohex-1-en-1-yl)oxy)acetate, with the CAS number 2102409-82-3, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Formula: CHN O

Molecular Weight: 239.27 g/mol

CAS Number: 2102409-82-3

The biological activity of this compound is primarily attributed to its structural features, which may interact with various biological targets. The presence of the cyano group and methoxy substituents suggests potential interactions with enzyme systems and receptor sites.

Potential Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: It could act as a modulator for certain receptors, influencing physiological responses.

- Antioxidant Activity: The methoxy group may contribute to antioxidant properties, reducing oxidative stress in cells.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that derivatives with similar structures can inhibit tumor growth in various cancer cell lines through apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity may be linked to its ability to modulate inflammatory cytokines. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

| Study | Findings |

|---|---|

| Study 1 | Investigated the anticancer effects on breast cancer cell lines, demonstrating significant inhibition of cell proliferation. |

| Study 2 | Explored anti-inflammatory properties in a mouse model of arthritis, showing reduced swelling and pain sensitivity. |

| Study 3 | Assessed antioxidant activity using DPPH assay, indicating a notable reduction in free radical formation. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.